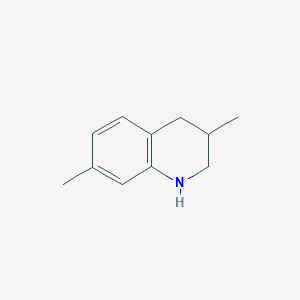

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline

説明

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline (3,7-DM-THQ) is a substituted tetrahydroquinoline (THQ) derivative characterized by methyl groups at the 3- and 7-positions of the heterocyclic ring.

Synthesis: 3,7-DM-THQ can be synthesized via Grignard reagent reactions with 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones, followed by dehydration of intermediate phenolic compounds . This method provides good yields and functional group tolerance, making it suitable for generating structurally diverse analogs.

For example, 2-methyl-5-hydroxy-THQ exhibits analgesic activity (1/8 the potency of morphine) , and 4,4-dimethyl-THQ derivatives act as peroxisome proliferator-activated receptor (PPAR) agonists for diabetes treatment .

特性

分子式 |

C11H15N |

|---|---|

分子量 |

161.24 g/mol |

IUPAC名 |

3,7-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H15N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-4,6,9,12H,5,7H2,1-2H3 |

InChIキー |

BWOGOGYUJJTFMI-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=C(C=C(C=C2)C)NC1 |

製品の起源 |

United States |

準備方法

Methodology Overview

Reduction or oxidation followed by cyclization: This approach involves initial oxidation or reduction of precursor compounds, such as quinolines or dihydroquinolines, followed by intramolecular cyclization to form tetrahydroquinoline derivatives.

S NAr-terminated sequences: Nucleophilic aromatic substitution (S NAr) reactions are employed to introduce substituents, which then undergo cyclization to yield the heterocyclic core.

Acid-catalyzed ring closures: Acidic conditions facilitate ring closure via protonation of intermediates, promoting intramolecular nucleophilic attack and ring formation.

Metal-promoted processes: Transition metals like palladium, iron, or nickel catalyze various steps, including hydrogenation and C–H activation, to efficiently construct the tetrahydroquinoline scaffold.

Representative Example

A notable domino synthesis involves reduction of 2-aryl-1,2,3,4-tetrahydroquinolines, followed by reductive cyclization using palladium catalysts, yielding high selectivity for trans-fused tetrahydroquinolines. For instance, hydrogenation of precursors with Pd/C under hydrogen atmosphere produces the desired heterocycle with yields ranging from 78% to 91% (see Scheme 3 in).

Table 1: Summary of Domino Reaction Conditions

| Reaction Type | Catalyst | Substrate | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction & Cyclization | Pd/C | Various | 78–91 | High selectivity for trans-isomer |

| Acid-catalyzed ring closure | H2SO4 | Aromatic precursors | 70–85 | Mild conditions, high yields |

| Metal-promoted cyclization | Fe(III) porphyrin | Nitrene insertion | 72–81 | One-step synthesis |

Catalytic Hydrogenation and Reduction Strategies

Direct reduction of quinolines and dihydroquinolines is a prevalent route for tetrahydroquinoline synthesis, especially when aiming for specific substitution patterns like methyl groups at positions 3 and 7.

Hydrogenation of Quinolines

Catalysts: Palladium on carbon (Pd/C), Raney nickel, and other metal catalysts are employed under hydrogen pressure to reduce quinolines selectively.

Reaction Conditions: Typically performed at elevated temperatures (e.g., reflux) and hydrogen pressures (1–10 atm). For example, hydrogenation of 2-aryl-1,2,3,4-tetrahydroquinolines yields high purity products with yields up to 90% (see Table 1 in).

Reduction of Dihydroquinolinones

Method: Catalytic hydrogenation of dihydroquinolinones using Pd/C or LAH (lithium aluminum hydride) can produce tetrahydroquinolines, although selectivity can be challenging due to over-reduction.

Data: Hydrogenation of quinoline derivatives in THF with Pd/C at room temperature often yields the tetrahydro derivative in yields exceeding 85% with high stereoselectivity.

Table 2: Reduction Conditions and Outcomes

| Catalyst | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd/C | Quinoline derivatives | H2, 1–10 atm, reflux | 85–90 | High stereoselectivity |

| LAH | Dihydroquinolinones | THF, reflux | 80–88 | Over-reduction possible |

| Ni/H2 | Aromatic quinolines | Elevated temperature | 75–85 | Less selective |

Borrowing Hydrogen Methodology

A modern, atom-efficient approach involves borrowing hydrogen (BH) strategy, where secondary alcohols and 2-aminobenzyl alcohols serve as starting materials, and hydrogen transfer occurs internally within the reaction system.

Mechanism and Catalysts

Catalyst: Manganese(I) PN3 pincer complexes have been employed effectively, offering high selectivity and mild conditions.

Process: The catalyst dehydrogenates the secondary alcohol to generate a reactive intermediate, which then couples with the amine to form the tetrahydroquinoline core, followed by rehydrogenation to finalize the heterocycle.

Research Findings

Hofmann et al. demonstrated the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols with yields up to 72% under mild conditions, with water as the only byproduct (see,).

The process is highly selective, avoiding over-reduction and enabling functional group tolerance, including methyl substituents at positions 3 and 7.

Table 3: Borrowing Hydrogen Synthesis Parameters

| Catalyst | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Manganese(I) PN3 | 2-Aminobenzyl alcohol + secondary alcohol | 120°C, KOH, DME | 72% | Water as byproduct |

| Ru-based catalyst | Similar substrates | 100°C, H2 | 65–70 | Requires H2 gas |

| Heterogeneous Ni catalyst | Primary alcohols | Elevated temperature | 50–60 | Less selective |

Additional Synthetic Routes

Other notable methods include:

Intramolecular nitrene insertion: Using iron catalysts to insert nitrene groups into C–H bonds, forming tetrahydroquinolines with good yields (72–81%).

Photocatalytic reactions: TiO2 catalysis under UV irradiation can facilitate reduction and cyclization steps, although scope remains limited.

Multistep syntheses: Combining initial formation of dihydroquinolines followed by selective oxidation or reduction steps to obtain the target compound with specific methylation at positions 3 and 7.

Summary of Preparation Methods

| Method | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Domino reactions | One-pot, cascade, high efficiency | 70–95% | Simplifies synthesis, high selectivity | Requires optimized conditions |

| Catalytic hydrogenation | Metal catalysts under H2 | 75–90% | Widely applicable | Over-reduction risk |

| Borrowing hydrogen | Catalytic, atom-efficient | 65–72% | Mild, functional group tolerant | Requires specific catalysts and conditions |

| Nitrene insertion | Metal-catalyzed, selective | 72–81% | Unique approach | Limited substrate scope |

化学反応の分析

General Reactivity of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are nitrogen-containing heterocycles with a partially saturated quinoline backbone. Their reactivity is influenced by the amine group, aromatic ring, and substituents. Common reactions include:

-

Oxidation (to quinoline derivatives)

-

Reduction (to fully saturated decahydroquinolines)

-

Electrophilic aromatic substitution (e.g., halogenation, nitration)

-

Nucleophilic substitution (at the amine or alkyl groups)

2.1. Oxidation Reactions

The tetrahydroquinoline scaffold is prone to oxidation under acidic or catalytic conditions. For example:

-

Air/Oxidizing Agents :

2.2. Reduction Reactions

-

Catalytic Hydrogenation :

2.3. Electrophilic Substitution

-

Halogenation :

-

Nitration :

2.4. Functionalization of the Amine Group

-

Alkylation/Acylation :

-

Schiff Base Formation :

-

Condensation with aldehydes/ketones to generate imine-linked products.

-

Comparative Data for Analogous Compounds

Mechanistic Considerations

-

Oxidation : Proceeds via radical intermediates or metal-mediated dehydrogenation .

-

Reduction : Involves sequential hydrogen transfer steps, often facilitated by transition-metal catalysts .

-

Electrophilic Substitution : Directed by electron-donating substituents (e.g., methyl groups), favoring para/ortho positions relative to the amine .

Research Gaps and Limitations

No direct studies on 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline were identified. The above analysis extrapolates from structurally similar compounds, which may not fully capture the steric or electronic effects of the 3,7-dimethyl substitution. Experimental validation is required to confirm reactivity patterns.

Recommendations for Future Studies

科学的研究の応用

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

作用機序

The mechanism of action of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This allosteric modulation can lead to conformational changes in the enzyme, altering its activity .

類似化合物との比較

Structural and Substituent Variations

Pharmacological Activities

Physicochemical Properties

| Compound Name | LogP | Solubility (mg/mL) | Stability | Key Notes |

|---|---|---|---|---|

| 3,7-Dimethyl-THQ | ~3.2 | <0.1 (aqueous) | Stable under N₂ | High lipophilicity limits oral bioavailability |

| 4,4-Dimethyl-THQ | ~2.8 | 0.5 (DMSO) | Oxime hydrolysis | Improved PPAR binding affinity |

| THQ-phosphonic acid | ~1.5 | >10 (aqueous) | pH-sensitive | Enhanced water solubility |

Key Research Findings and Trends

Substituent Position Dictates Activity :

- 3,7-Dimethyl substitution is less explored compared to 4,4-dimethyl analogs but shows promise in anticancer studies .

- Bulky substituents at the 4-position (e.g., 4,4-dimethyl) improve PPAR agonist activity but complicate synthesis due to steric hindrance .

Synthetic Advancements: Mechanochemical methods enable solvent-free, high-yield synthesis of functionalized THQs (e.g., 6,8-dimethyl-THQ) . Hydrogenation of quinoline precursors is cost-effective for large-scale production .

Therapeutic Potential: THQ hybrids (e.g., ibuprofen-THQ) combine anti-inflammatory and analgesic properties . Sulfonamide-THQ derivatives exhibit broad-spectrum antimicrobial activity .

生物活性

3,7-Dimethyl-1,2,3,4-tetrahydroquinoline (DMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of DMTHQ, including its potential pharmacological applications and mechanisms of action.

Chemical Structure and Synthesis

DMTHQ is characterized by a fused bicyclic structure that includes a quinoline moiety. The synthesis of DMTHQ has been explored through various methods, including catalytic hydrogenation and multi-step synthetic routes. Recent studies have highlighted its synthesis via chemo-enzymatic processes that enhance yield and selectivity .

Antioxidant Activity

DMTHQ has been shown to possess significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Anticancer Properties

Research indicates that DMTHQ exhibits cytotoxic effects against various cancer cell lines. In vitro studies have reported that DMTHQ inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT29) cell lines with IC50 values ranging from 20 to 50 µM. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HT29 | 30 | Cell cycle arrest |

Neuroprotective Effects

DMTHQ has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It mitigates neuronal cell death induced by oxidative stress and excitotoxicity in vitro. The compound's neuroprotective effects are linked to its antioxidant capacity and modulation of neuroinflammatory pathways .

Anti-inflammatory Activity

Studies have demonstrated that DMTHQ can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role for DMTHQ in managing inflammatory conditions .

Case Studies

- Cancer Treatment : A case study involving DMTHQ's efficacy against pancreatic cancer cells highlighted its ability to enhance the effects of standard chemotherapy agents like gemcitabine. The combination treatment showed synergistic effects, leading to increased apoptosis compared to monotherapy .

- Neuroprotection : In animal models of Alzheimer's disease, DMTHQ administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential therapeutic role for DMTHQ in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 3,7-dimethyl-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : The synthesis of substituted tetrahydroquinolines requires careful selection of reaction conditions based on substituent location and steric/electronic effects. For example, intramolecular cyclization via electrophilic attack (e.g., using epichlorohydrin with aromatic amines) is effective for generating fused tetrahydroquinoline cores . Solvent choice, temperature, and catalyst selection (e.g., palladium complexes for enantioselective synthesis) are critical for regioselectivity and yield . Characterization via NMR and X-ray crystallography (to confirm stereochemistry) is recommended .

Q. How can structural characterization of this compound derivatives be performed with high accuracy?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities. For example, crystallographic studies of bruceolline E (a related compound) revealed hydrogen bonding networks (N–H⋯O) and weak C–H⋯O interactions stabilizing the lattice . Complementary techniques like NMR (e.g., DEPT for quaternary carbons) and mass spectrometry (ESI-MS for molecular weight confirmation) should be combined to validate purity and structure .

Q. What catalytic systems are effective for dehydrogenation of tetrahydroquinoline derivatives?

- Methodological Answer : Atomically dispersed Fe catalysts (e.g., Fe-ISAS/CN) show exceptional activity and selectivity (>99%) in dehydrogenating 1,2,3,4-tetrahydroquinoline to quinoline under mild conditions. Key parameters include catalyst recyclability (82% conversion after 5 cycles) and avoidance of noble metals . Reaction monitoring via GC-MS or HPLC is advised to quantify conversion and byproduct formation.

Advanced Research Questions

Q. How can QSAR models guide the design of 3,7-dimethyltetrahydroquinoline derivatives with PPARα/γ agonistic activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies using molecular descriptors (e.g., logP, polar surface area) can predict PPAR binding affinity. For example, substituents at the 3- and 7-positions influence steric and electronic interactions with the receptor’s ligand-binding domain. Computational tools like molecular docking (e.g., AutoDock Vina) and DFT calculations help rationalize substituent effects . Experimental validation via in vitro PPAR transactivation assays is essential .

Q. What strategies improve the pharmacokinetic profile of 3,7-dimethyltetrahydroquinoline-based nNOS inhibitors?

- Methodological Answer : Substituent optimization on the tetrahydroquinoline scaffold can enhance oral bioavailability and reduce hERG channel inhibition. For instance, replacing bulky groups with alkylamino moieties at the 1-position improves solubility and metabolic stability. In vivo pharmacokinetic studies (e.g., rodent models) should assess AUC, , and CNS penetration. Parallel hERG patch-clamp assays (IC >30 μM target) mitigate cardiotoxicity risks .

Q. How can enantioselective synthesis of 3,7-dimethyltetrahydroquinoline derivatives be achieved?

- Methodological Answer : Chiral palladium catalysts enable enantioselective cyclization of allenyl aldehydes with arylboronic acids, yielding 3,4-cis-tetrahydroquinolines with >90% ee. Key factors include ligand design (e.g., binaphthyl phosphoramidites) and solvent polarity tuning (e.g., dichloroethane). Diastereomeric ratios should be analyzed via chiral HPLC or SFC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。